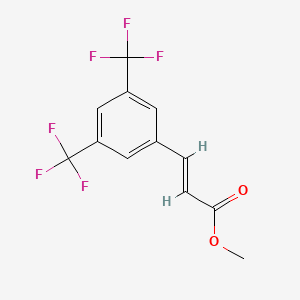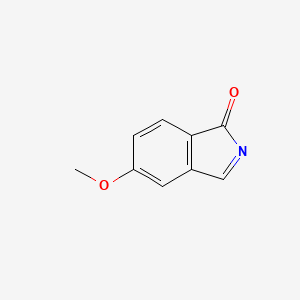
2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one is a purine derivative, which is a class of compounds that play a crucial role in biochemistry This compound is structurally related to guanine, one of the four main nucleotide bases found in DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one typically involves the reaction of guanine with specific reagents under controlled conditions. One common method involves the use of selenic acid to form a guanine complex, which is then subjected to single-crystal X-ray diffraction analysis to confirm its structure . Another approach involves the selective alkylation of guanine using acid-catalyzed phase transfer catalysis .
Industrial Production Methods
Industrial production of this compound often relies on large-scale synthesis techniques that ensure high yield and purity. The process may involve the use of advanced catalytic methods and optimized reaction conditions to achieve efficient production. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like peroxynitrite, which can convert it into 8-nitroguanine . Reduction reactions may involve the use of reducing agents such as sodium borohydride. Substitution reactions often require the presence of catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with peroxynitrite results in the formation of 8-nitroguanine, while alkylation reactions can produce various substituted derivatives of the compound .
Aplicaciones Científicas De Investigación
2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one involves its interaction with specific molecular targets and pathways. In the case of its antiviral activity, the compound is phosphorylated to an active triphosphate analog by viral thymidine kinase, which then inhibits viral DNA replication by incorporating into the viral DNA and causing chain termination . This mechanism is similar to that of other nucleoside analogs used in antiviral therapy.
Comparación Con Compuestos Similares
2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one is similar to other purine derivatives such as:
Guanine: A key nucleotide base in DNA and RNA, known for forming stable hydrogen bonds with cytosine.
Adenine: Another nucleotide base in DNA and RNA, which pairs with thymine in DNA and uracil in RNA.
Hypoxanthine: A naturally occurring purine derivative involved in the purine salvage pathway.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
2-amino-2,9-dihydro-1H-purine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h4H,6H2,(H,10,11)(H,8,9,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXQHYVRCFCLQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(NC(=O)C2=NC(=O)NC2=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-amino-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B7942922.png)
![5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-amino-4-thiazolidinone](/img/structure/B7942930.png)




